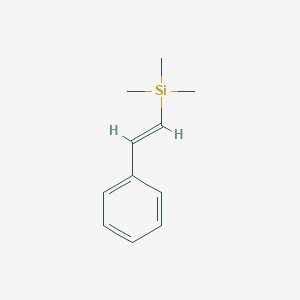

Styryltrimethylsilane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[(E)-2-phenylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIONWRDVKJFHRC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-00-0 | |

| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Styryltrimethylsilane and Its Derivatives

Transition Metal-Catalyzed Routes to Styryltrimethylsilane

Transition metal catalysis offers powerful and efficient pathways for the formation of carbon-silicon bonds, providing access to vinylsilanes like this compound from simple precursors. Various metals, including nickel, ruthenium, palladium, and copper, have been successfully employed, each with distinct advantages and mechanistic features.

Nickel-catalyzed silyl-Heck reactions have emerged as a significant advancement in vinylsilane synthesis. nih.gov Unlike their palladium-based counterparts, these reactions can directly activate robust silyl (B83357) triflates without the need for iodide additives. nih.gov This method allows for the direct silylation of terminal alkenes, such as styrene (B11656) derivatives, to produce (E)-vinylsilanes. nih.gov

Simple phosphine-supported nickel catalysts, often utilizing a precursor like [Ni(cod)₂] with a phosphine (B1218219) ligand, are effective for this transformation. researchgate.net A key advantage of the nickel-based system is its ability to accommodate the incorporation of trialkylsilyl groups larger than trimethylsilane (B1584522) for the first time in Heck-like reactions. nih.gov The reaction demonstrates good functional group tolerance, although the presence of electron-withdrawing groups on the aromatic ring of styrene can sometimes reduce conversion rates. researchgate.net This development provides a more practical and economical route for preparing a variety of vinylsilanes. nih.gov

Table 1: Nickel-Catalyzed Silyl-Heck Reaction of Styrene Derivatives

| Catalyst System | Silylating Agent | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Ni(COD)₂ / PCy₃ | Silyl Triflates | Styrene Derivatives | (E)-Vinylsilanes | High E-selectivity | nih.gov, researchgate.net |

This table is interactive. You can sort and filter the data.

Ruthenium-catalyzed reactions provide a highly efficient and stereoselective method for synthesizing this compound intermediates. organic-chemistry.org Specifically, a ruthenium-catalyzed silylative coupling of styrenes with trimethylvinylsilane is a key strategy. organic-chemistry.orgorganic-chemistry.org This process is noted for its high stereoselectivity, typically yielding the (E)-styryltrimethylsilane isomer with E/Z ratios around 99:1. organic-chemistry.orgorganic-chemistry.org The reaction is often performed in a closed system under an inert atmosphere, with toluene (B28343) being an effective solvent. organic-chemistry.org This methodology is foundational for one-pot syntheses where the this compound intermediate is generated and consumed in situ for subsequent transformations. organic-chemistry.orgorganic-chemistry.org

Palladium catalysis has been a cornerstone of cross-coupling reactions and is widely used for synthesizing vinylsilanes through methods like the silyl-Heck reaction. udel.edu These reactions can effectively couple styrene derivatives with silylating agents. udel.edu However, when using silyl triflates, palladium-catalyzed systems typically require the addition of iodide salts to generate a more reactive silyl iodide in situ, a step not needed in nickel catalysis. nih.gov The reaction can also proceed using silyl iodides or silyl chlorides with iodide additives directly. udel.edu

A variety of palladium sources can be used, including palladium on carbon (Pd/C) and complexes with specific ligands like triphenylphosphine (B44618) (PPh₃). mdpi.com The use of well-defined, stable palladium precatalysts has further improved the reliability and scope of these transformations, allowing for milder reaction conditions and lower catalyst loadings. nih.gov Hydrosilylation of phenylacetylene, catalyzed by palladium complexes, also offers a route to this compound, demonstrating the versatility of palladium in C-Si bond formation.

Table 2: Comparison of Palladium and Nickel in Silyl-Heck Reactions

| Feature | Palladium-Catalyzed System | Nickel-Catalyzed System | Reference |

|---|---|---|---|

| Silyl Triflates | Requires iodide additives for activation | Direct activation without additives | nih.gov |

| Silyl Halides | Silyl iodides or chlorides (with LiI) are effective | Not the primary focus of development | udel.edu |

| Catalyst Precursor | Pd₂(dba)₃, Pd(PPh₃)₄, Pd/C | [Ni(cod)₂] | researchgate.net, , researchgate.net |

| Ligands | Specialized phosphines and NHCs | Simple phosphines (e.g., PCy₃) | nih.gov, researchgate.net |

This table is interactive. You can sort and filter the data.

Copper(I)-catalyzed methods involve the generation of a nucleophilic silicon species, which then reacts with an appropriate electrophile. nih.gov One strategy involves the activation of a silicon-boron (Si-B) bond in silylboronic esters via transmetalation with a copper(I) catalyst. nih.govrsc.org This generates a silylcopper intermediate that can readily participate in nucleophilic addition reactions. rsc.org This approach has been successfully applied to the silylation of aryl and alkenyl triflates, where the silyl group is installed exclusively, avoiding competing borylation reactions. rsc.org For this transformation, a combination of tri-n-butylphosphine and 4,4′-diphenyl-2,2′-bipyridine as ligands was found to be crucial for high catalytic activity. rsc.org Another copper-catalyzed approach involves the silylation of vinyliodonium salts using zinc-based silicon reagents. organic-chemistry.org

Stereoselective Synthesis of this compound Analogues

Controlling the stereochemistry of the double bond is critical in synthesis, and several methods provide highly stereoselective access to (E)- or (Z)-styryltrimethylsilane analogues. The electrophilic substitution reactions of trisubstituted vinylsilanes are often stereospecific, allowing for the conversion into various products with a defined stereochemistry. mcgill.ca

The ruthenium-catalyzed silylative coupling of styrenes with trimethylvinylsilane is particularly noteworthy for its high stereoselectivity, consistently producing the (E)-isomer with E/Z ratios of approximately 99:1. organic-chemistry.orgorganic-chemistry.org Similarly, the nickel-catalyzed silyl-Heck reaction and palladium-catalyzed hydrosilylation of terminal alkynes are highly regio- and stereoselective, affording (E)-vinylsilanes. nih.govorganic-chemistry.org The ability to synthesize specific stereoisomers is crucial, as the configuration can significantly influence the properties and subsequent reactivity of the molecule. rsc.org For example, the stereoselective synthesis of tetraphenylethylene (B103901) analogues has shown that the solid-state luminescence properties are highly dependent on the stereoconfiguration around the central double bond. rsc.org

One-Pot Synthetic Protocols Utilizing this compound Intermediates

One-pot syntheses that generate and then consume this compound intermediates offer significant advantages in terms of efficiency, reduced waste, and step economy. rsc.org These protocols typically begin with the highly stereoselective synthesis of (E)-styryltrimethylsilane via ruthenium-catalyzed silylative coupling. organic-chemistry.orgorganic-chemistry.org Without the need for purification, the intermediate is then subjected to a subsequent reaction in the same vessel. organic-chemistry.orgorganic-chemistry.org

Examples of these sequential reactions include:

Halodesilylation: After the initial silylative coupling, the (E)-styryltrimethylsilane intermediate can be treated with an N-halosuccinimide (such as N-iodosuccinimide or N-bromosuccinimide) to produce (E)-β-aryl vinyl halides with high stereochemical fidelity. organic-chemistry.org

Desilylative Acylation: The this compound intermediate can undergo a rhodium-catalyzed acylation with carboxylic acid anhydrides to yield (E)-styryl ketones. organic-chemistry.orgnih.gov

These one-pot, two-step sequences leverage the reliability of the initial ruthenium-catalyzed step to provide access to more complex molecules from simple, readily available styrenes, avoiding the isolation of potentially unstable intermediates. organic-chemistry.orgorganic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula | Role |

|---|---|---|

| This compound | C₁₁H₁₆Si | Target compound, Intermediate |

| Trimethylvinylsilane | C₅H₁₂Si | Reagent |

| Silyl triflate | R₃SiOTf | Reagent |

| Styrene | C₈H₈ | Starting material |

| [Ni(cod)₂] (Bis(1,5-cyclooctadiene)nickel(0)) | C₁₆H₂₄Ni | Catalyst precursor |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | Ligand |

| N-iodosuccinimide | C₄H₄INO₂ | Reagent |

| N-bromosuccinimide | C₄H₄BrNO₂ | Reagent |

| (E)-β-aryl vinyl halides | Ar-CH=CH-X | Product |

| (E)-styryl ketones | Ar-CH=CH-CO-R | Product |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | Catalyst precursor |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | Catalyst |

| Silylboronic ester | R₃Si-B(OR)₂ | Reagent |

Mechanochemical Aspects in this compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in synthetic chemistry that offers significant advantages in terms of sustainability, efficiency, and the potential for novel reactivity. rsc.orgbeilstein-journals.org This approach, typically involving ball milling, grinding, or other forms of mechanical agitation, can lead to solvent-free or low-solvent reaction conditions, reduced waste generation, and sometimes, access to products that are difficult to obtain through traditional solution-phase synthesis. rsc.orgrsc.org While dedicated research on the mechanochemical synthesis of this compound is not extensively documented, the principles of mechanochemistry are highly applicable to the known synthetic routes for this compound and its derivatives.

The primary advantage of mechanochemistry lies in its ability to bring reactants into close contact and increase their reactivity through mechanical energy, often without the need for a solvent. This is particularly relevant for the synthesis of organosilicon compounds, where reactions can be sensitive to moisture and the use of dry solvents is crucial. By eliminating bulk solvent, mechanochemical methods can simplify reaction setups, reduce purification steps, and minimize the environmental impact associated with volatile organic compounds.

One of the most common methods for synthesizing this compound is the Grignard reaction, which involves reacting a styryl Grignard reagent with chlorotrimethylsilane. In a mechanochemical adaptation of this process, solid reactants could be milled together, potentially with a small amount of a liquid grinding assistant to facilitate mass transfer. This solvent-free or low-solvent approach could enhance reaction rates and yields.

Another promising area is the use of mechanochemical cross-coupling reactions. For instance, a mechanochemical version of the Suzuki-Miyaura cross-coupling could be envisioned for the synthesis of this compound derivatives. rsc.orgnih.gov This would involve the solid-state reaction of a boronic acid or ester with a suitable silicon-containing coupling partner in the presence of a palladium catalyst and a base. Research has shown that mechanochemical cross-coupling can be highly efficient for a range of substrates, including those with low solubility in common reaction solvents. rsc.orgnih.gov

The potential for mechanochemistry to influence reaction selectivity is also a key consideration. The high-energy environment within a ball mill can lead to different transition states and reaction pathways compared to solution-based methods, potentially altering the stereochemical outcome of reactions. For the synthesis of this compound, this could be leveraged to selectively produce either the (E)- or (Z)-isomer, which often exhibit different reactivities and applications.

The table below outlines a hypothetical comparison of reaction conditions for the synthesis of a vinylsilane via a Suzuki-type cross-coupling reaction, contrasting a traditional solution-phase approach with a potential mechanochemical method.

| Parameter | Conventional Solution-Phase Synthesis | Hypothetical Mechanochemical Synthesis |

| Solvent | Toluene, THF, or similar organic solvent | Solvent-free or minimal liquid grinding assistant |

| Temperature | Often requires heating (e.g., 80-110 °C) | Room temperature or localized heating from milling |

| Reaction Time | Several hours to a full day | Potentially shorter, from minutes to a few hours |

| Reagents | Often require dissolution | Used in solid form |

| Work-up | Liquid-liquid extraction, column chromatography | Direct isolation or simple washing |

| Waste | Significant solvent waste | Minimal waste |

While the direct mechanochemical synthesis of this compound remains an area for future exploration, the existing body of work on mechanochemical synthesis of related organosilanes and other organic compounds strongly suggests that this approach holds significant promise. researchgate.netresearchgate.net The development of such methods would align with the principles of green chemistry and could provide more efficient and sustainable routes to this versatile chemical compound and its derivatives.

Elucidation of Reaction Mechanisms and Reactivity Patterns of Styryltrimethylsilane

Mechanistic Investigations of Silicon-Carbon Bond Transformations

The silicon-carbon bond in styryltrimethylsilane is a focal point of its reactivity, undergoing cleavage and transformation through several mechanistic pathways.

β-Elimination Processes Involving the Silicon Group

β-Elimination reactions are a characteristic feature of organosilicon compounds, including this compound. libretexts.org These reactions involve the removal of two substituents from adjacent atoms, leading to the formation of a double bond. In the context of this compound, this typically involves the elimination of the trimethylsilyl (B98337) group and a hydrogen atom from the β-carbon. libretexts.org

The mechanism of β-elimination can proceed through different pathways, such as E1, E2, or E1cB, depending on the reaction conditions and the nature of the substrate. dalalinstitute.com The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon, simultaneously with the departure of the leaving group (in this case, the trimethylsilyl group). dalalinstitute.com The transition state for this process requires an anti-periplanar arrangement of the proton and the silyl (B83357) group for optimal orbital overlap. dalalinstitute.com

For example, the reaction of β-styryltrimethylsilane with concentrated sulfuric acid results in the cleavage of the β-styryl group from the silicon atom. researchgate.netresearchgate.net Similarly, reaction with bromine can also lead to the cleavage of the styryl group, yielding trimethylbromosilane and β-bromostyrene. researchgate.netresearchgate.netarchive.org

Cleavage Reactions of Silicon-Containing Moieties

The silicon-carbon bond in this compound can be cleaved by various reagents, including electrophiles and nucleophiles. uu.nl Palladium salts, for instance, are capable of cleaving the C-Si bond in vinylsilicon compounds. uu.nl This cleavage is a crucial step in palladium-catalyzed cross-coupling reactions where arylsilicon compounds are employed. uu.nl

Trifluoroacetic acid can also induce cleavage of silicon-carbon bonds in certain organosilicon compounds. rsc.org The mechanism often involves protonation at the carbon atom attached to the silicon, followed by rearrangement or cleavage. rsc.org In some cases, anchimeric assistance from neighboring groups can facilitate this cleavage. rsc.org Lewis acids like GaCl₃ and AgOTf have also been shown to promote methyl/triflate exchange reactions on trimethylsilyl groups, leading to the cleavage of a methyl-silicon bond. uni-rostock.de

Electrophilic Substitution Reactions of this compound

Electrophilic substitution reactions are a cornerstone of aromatic chemistry, and the phenyl group of this compound is susceptible to such attacks. science-revision.co.ukksu.edu.sa In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable delocalized π-electron system. science-revision.co.uk The trimethylsilyl group on the styryl moiety can influence the regioselectivity of these substitutions.

The general mechanism for electrophilic aromatic substitution involves a two-step process. ksu.edu.sa First, the electrophile attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. ksu.edu.sauoanbar.edu.iq In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. ksu.edu.sa

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. science-revision.co.ukmnstate.edu The trimethylsilyl group, being a silyl group, can direct incoming electrophiles to specific positions on the phenyl ring.

Nucleophilic Attack and Rearrangements Involving this compound

Nucleophilic attack on this compound can occur at the silicon atom or the double bond, leading to various reaction outcomes, including substitution and rearrangement. wikipedia.orgyoutube.com Nucleophiles, being electron-rich species, are attracted to the electron-deficient silicon center or the electrophilic carbons of the vinyl group. wikipedia.orgyoutube.com

The Ireland-Claisen rearrangement, a dss.go.thdss.go.th-sigmatropic rearrangement, has been used to study the diastereoselectivity of nucleophilic attack on a double bond adjacent to a stereogenic center carrying a silyl group. rsc.org In these reactions, the silyl enol ethers derived from allyl esters undergo rearrangement, with the C-C bond formation occurring preferentially anti to the bulky silyl group. rsc.org

Rearrangements involving the migration of a silyl group are also known. For example, the treatment of silanol (B1196071) epoxides with a Lewis acid can induce a stereospecific rearrangement to form silanoxy-tetrahydrofurans. chemrxiv.org This process is thought to proceed via nucleophilic attack of the silanol oxygen on the epoxide, followed by an intramolecular silyl transfer. chemrxiv.org

α-Silicon Effect and its Influence on Reaction Outcomes

The α-silicon effect refers to the influence of a silicon atom on the reactivity of a functional group at the α-position (the carbon atom directly attached to the silicon). acs.org This effect can stabilize adjacent carbanions and destabilize adjacent carbocations. wikipedia.org The stabilization of an adjacent negative charge is attributed to hyperconjugation involving the overlap of the C-Si σ orbital with the p-orbital of the carbanion. wikipedia.org

In the context of this compound, the α-silicon effect can influence reactions that involve the formation of charged intermediates at the carbon atom bonded to the trimethylsilyl group. For instance, the destabilization of a carbocation at the α-position would make reactions proceeding through such an intermediate less favorable. wikipedia.org Conversely, reactions that generate a carbanion at this position would be facilitated. wikipedia.org This effect has been invoked to explain the stereochemical outcomes of certain reactions, such as the Curtin-Hammett allylation using allylcopper reagents derived from 1,3-dienylsilanes. rsc.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient reaction intermediates. uoanbar.edu.iq In the reactions of this compound, various intermediates have been proposed or identified.

For example, in palladium-catalyzed reactions, arylpalladium complexes are formed as intermediates following the cleavage of the aryl-C-Si bond. uu.nl In reactions involving ruthenium carbonyl, the formation of silapropenyl and silylene ruthenium complexes has been suggested as key intermediates. oup.comoup.com

Carbocation intermediates are central to electrophilic substitution reactions and some nucleophilic substitution (S_N1) and elimination (E1) reactions. uoanbar.edu.iqyoutube.com These high-energy species are often stabilized by resonance or hyperconjugation. uoanbar.edu.iq Spectroscopic techniques, such as NMR, can sometimes be used to directly observe stable carbocations. uoanbar.edu.iq

In some nucleophilic aromatic substitution reactions, a highly reactive intermediate called benzyne (B1209423) can be formed. uoanbar.edu.iq Benzyne is a benzene molecule with two hydrogen atoms removed, resulting in a highly strained triple bond in the six-membered ring. uoanbar.edu.iq Its existence is often inferred through trapping experiments. uoanbar.edu.iq

Silapropenyl and Silylene Ruthenium Complexes

The reaction of vinyldisilanes with ruthenium carbonyl complexes provides a pathway to understanding the formation of key intermediates such as silapropenyl and silylene ruthenium complexes. oup.comoup.com Studies have shown that the reaction of β-styrylpentamethyldisilane with Ru₃(CO)₁₂ in toluene (B28343) at elevated temperatures results in the formation of β-styryltrimethylsilane, accompanied by the elimination of a dimethylsilylene unit. oup.com This transformation suggests the involvement of a η³-silapropenyl ruthenium complex as a crucial intermediate. oup.com

Interestingly, the reaction of the α-isomer of styrylpentamethyldisilane with the same ruthenium carbonyl complex also yields β-styryltrimethylsilane, indicating a rearrangement occurs during the reaction. oup.com This observation further supports the proposed mechanism involving silapropenyl and silylene ruthenium intermediates. oup.comoup.comdeepdyve.com The formation of these complexes highlights the ability of the ruthenium center to mediate the cleavage and rearrangement of silicon-carbon and silicon-silicon bonds. researchgate.net While direct isolation and structural determination of η³-1-silapropenyl transition metal complexes have been challenging, their existence is strongly suggested by the reaction outcomes. oup.com

The reaction of N-heterocyclic silicon(IV) compounds with Ru(0) complexes has been shown to yield Ru(II) silylene complexes. nih.gov This involves the stepwise activation of Si-X and Si-Cl bonds, leading to the formation of a ruthenium-silylene bond. nih.gov Although this specific example does not directly involve this compound, it provides valuable insight into the fundamental processes of ruthenium-silylene complex formation.

Table 1: Reaction of Vinyldisilanes with Ru₃(CO)₁₂

| Reactant | Product(s) | Key Intermediate(s) |

| β-Styrylpentamethyldisilane | β-Styryltrimethylsilane | Silapropenyl and silylene ruthenium complexes |

| α-Styrylpentamethyldisilane | β-Styryltrimethylsilane, β-Styrylpentamethyldisilane | Silapropenyl and silylene ruthenium complexes |

Oxiranyl Anions in Cleavage Reactions

The cleavage of the silicon-carbon bond in silyloxiranes by fluoride (B91410) ions involves the formation of an oxiranyl anion. mcgill.ca In the context of this compound derivatives, this reaction pathway is significant. The cleavage rate of the silicon-carbon bond in these systems is comparable to that of the silicon-alkynyl carbon bond. mcgill.ca

A key stereochemical aspect of this reaction is the retention of configuration at the oxiranyl carbon. mcgill.ca This observation indicates that the rate of inversion of the intermediate oxiranyl anion is slow relative to the rate of proton transfer. mcgill.ca Consequently, the stereochemical integrity of the oxiranyl carbon is maintained throughout the cleavage process. mcgill.ca This stereospecificity is a valuable feature in synthetic applications where control of stereochemistry is crucial.

The regioselectivity of reactions involving the 1-trimethylsilylallyl carbanion, a related species, can be controlled by the addition of magnesium bromide, leading predominantly to α-addition products. mcgill.ca This control over regioselectivity provides a method for converting carbonyl compounds into 1,3-dienes. mcgill.ca

Criegee Intermediates in Ozonolysis

The ozonolysis of alkenes, including this compound, proceeds through the formation of highly reactive species known as Criegee intermediates (CIs), or carbonyl oxides. nih.govnsf.gov These intermediates are formed from the decomposition of the initial primary ozonide. nih.govnih.gov The formation and subsequent reactions of CIs are central to understanding the oxidation mechanisms of unsaturated hydrocarbons in the atmosphere and in synthetic organic chemistry. nih.govnsf.gov

Criegee intermediates are zwitterionic species that can undergo a variety of reactions, including cycloadditions, nucleophilic trapping, and isomerizations. nih.gov The specific reaction pathway taken by a CI is influenced by its structure and the reaction conditions. The stabilization of a Criegee intermediate is a critical factor determining its fate. rsc.org Stabilized Criegee intermediates (sCIs) have lifetimes long enough to participate in bimolecular reactions. nih.gov

The stabilization of a given CI is influenced by the size of the carbonyl co-product formed alongside it during the decomposition of the primary ozonide. rsc.org A larger carbonyl co-product leads to a lower internal energy distribution in the nascent CI, thus increasing its stabilization. rsc.org In the case of this compound ozonolysis, the trimethylsilyl group would influence the nature of the resulting carbonyl and Criegee intermediate.

Recent studies have enabled the direct detection and kinetic measurements of Criegee intermediates, providing deeper insights into their reactivity. nsf.govnih.gov For instance, the reaction of the simplest Criegee intermediate, CH₂OO, with the water dimer has been shown to be a significant atmospheric process. rsc.org While specific experimental data on the Criegee intermediates derived directly from this compound ozonolysis is not detailed in the provided results, the general principles of CI formation, stabilization, and reactivity are directly applicable. nih.govnsf.govrsc.org

Table 2: Key Reactions of Criegee Intermediates

| Reaction Type | Description |

| Unimolecular Decomposition | Isomerization or fragmentation to form products like hydroxyl radicals. nsf.gov |

| Bimolecular Reactions | Reactions with other atmospheric species such as SO₂ and water. nsf.govrsc.org |

| Cycloaddition | Acting as a 1,3-dipole in reactions with dipolarophiles. nih.gov |

| Nucleophilic Trapping | Reaction with nucleophiles like alcohols to form hydroperoxides. nih.gov |

Applications of Styryltrimethylsilane in Fine Chemical Synthesis and Organic Transformations

Styryltrimethylsilane as a Precursor for Stereodefined α,β-Unsaturated Ketones

This compound serves as an excellent precursor for the synthesis of α,β-unsaturated ketones, which are important structural motifs in many natural products and biologically active compounds. tjpr.orgresearchgate.net The reaction of this compound with acyl chlorides under Friedel-Crafts acylation conditions provides a direct route to these valuable compounds. The stereochemistry of the starting vinylsilane is typically retained throughout the reaction, allowing for the synthesis of stereodefined E or Z isomers of the resulting enones. This method offers a significant advantage over traditional aldol (B89426) condensation reactions, which can often lead to mixtures of stereoisomers.

The versatility of this approach is demonstrated by the wide range of acyl chlorides that can be employed, leading to a diverse array of α,β-unsaturated ketones. This methodology has been successfully applied to the synthesis of various complex molecules where the stereocontrolled introduction of an α,β-unsaturated ketone moiety is crucial.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| This compound | Acyl Chloride | α,β-Unsaturated Ketone | Lewis Acid (e.g., AlCl₃) |

| Substituted this compound | Functionalized Acyl Chloride | Stereodefined α,β-Unsaturated Ketone | Friedel-Crafts Conditions |

Utility in the Construction of Diene Systems

Conjugated dienes are fundamental building blocks in organic synthesis, most notably for their participation in Diels-Alder reactions. This compound can be effectively utilized in the construction of various diene systems. One common strategy involves the palladium-catalyzed cross-coupling reaction of this compound with vinyl halides or triflates. This approach, known as the Hiyama coupling, allows for the stereospecific formation of 1,3-dienes. The geometry of the double bond in both the this compound and the coupling partner is maintained in the final diene product.

Furthermore, this compound can undergo silylcupration followed by reaction with an electrophile to generate substituted dienes. This method provides access to a broad scope of diene structures that would be challenging to synthesize using other methods. The ability to construct complex diene systems with high stereocontrol makes this compound a valuable tool for the synthesis of natural products and other complex organic targets. nih.gov

Synthesis of Aromatic Analogues and Substituted Vinylsilanes

This compound serves as a versatile platform for the synthesis of a variety of aromatic analogues and other substituted vinylsilanes. organic-chemistry.org The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, to introduce functional groups onto the phenyl ring. These reactions typically occur with high regioselectivity, favoring substitution at the para position due to the directing effect of the vinylsilyl group.

Moreover, the vinylsilyl moiety itself can be manipulated. For instance, protodesilylation of this compound under acidic conditions yields styrene (B11656). Alternatively, the silicon-carbon bond can be cleaved and replaced with other functional groups through various transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of substituted vinyl compounds with diverse functionalities.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | HNO₃/H₂SO₄ | p-Nitrothis compound | Nitration |

| This compound | Br₂/FeBr₃ | p-Bromothis compound | Bromination |

| This compound | RCOCl/AlCl₃ | p-Acylthis compound | Acylation |

| This compound | H⁺ | Styrene | Protodesilylation |

Role in Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nlfrontiersin.org this compound can participate in such reactions, acting as a key building block to rapidly generate molecular complexity. nih.gov

For example, in certain palladium-catalyzed MCRs, this compound can serve as the vinyl component. These reactions often involve the coupling of an aryl or vinyl halide, an alkyne, and this compound to construct highly substituted and conjugated systems in a single operation. The ability to incorporate the styryltrimethylsilyl moiety into complex scaffolds through MCRs opens up new avenues for the efficient synthesis of diverse molecular architectures. The combination of photoredox and transition metal catalysis has also emerged as a powerful tool for multicomponent coupling reactions under mild conditions. rsc.org

Integration into Complex Synthetic Sequences for Target Molecule Construction

The true utility of a synthetic building block lies in its ability to be seamlessly integrated into the total synthesis of complex target molecules. lkouniv.ac.inpurdue.eduekb.eg this compound has proven its value in this regard, with its applications documented in the synthesis of various natural products and other architecturally challenging molecules. nih.gov Its ability to introduce the styryl group with high stereocontrol and to serve as a precursor for other functional groups makes it a strategic component in retrosynthetic analysis.

In the context of total synthesis, this compound can be used to install a key fragment of the target molecule, which can then be further elaborated. The robustness of the trimethylsilyl (B98337) group allows it to be carried through multiple synthetic steps before being transformed into the desired functionality at a later stage. This strategic use of this compound highlights its importance in the design and execution of efficient and elegant synthetic routes.

Emerging Applications in Sustainable Organic Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, atom economy, and the reduction of hazardous waste. rsc.orgalfa-chemistry.com In this context, this compound and related organosilicon compounds are finding new applications in sustainable organic chemistry. uu.nl

The development of catalytic cycles that utilize silicon-based reagents in a more efficient and environmentally friendly manner is an active area of research. For instance, catalytic silylation reactions that minimize the production of stoichiometric byproducts are being explored. While direct applications of this compound in large-scale green processes are still emerging, its inherent reactivity and the potential for catalytic transformations position it as a compound of interest for the development of more sustainable synthetic methodologies. The use of water as a solvent and micellar catalysis are also being investigated to create more environmentally friendly protocols. rsc.org

Catalytic Processes and Reactivity Induced by Styryltrimethylsilane

Styryltrimethylsilane in Silyl-Heck Type Reactions

The silyl-Heck reaction has surfaced as a valuable method for the direct synthesis of vinyl and allyl silanes from alkenes. nih.gov This process is analogous to the more traditional Heck arylation reaction. nih.gov this compound can be a product of these reactions, for instance, in the nickel-catalyzed silyl-Heck reaction of 1-tert-butyl-4-vinylbenzene with trimethylsilyl (B98337) triflate (Me3SiOTf). nih.gov This particular reaction, which also involves tBuPCy2 as a ligand and Et3N in dioxane, highlights the capability of first-row transition metals to catalyze this transformation. nih.gov

A key breakthrough in this area has been the development of catalyst systems that can directly utilize silyl (B83357) triflates and chlorides, circumventing the need for iodosilanes, which are potent Lewis acids with limited commercial availability. nih.gov For instance, palladium-based catalysts have been shown to effectively use trimethylsilyl chloride (Me3Si-Cl) in the presence of iodide salts like lithium iodide (LiI) to silylate styrenes, presumably through the in situ formation of the more reactive trimethylsilyl iodide (Me3Si-I). nih.gov

The silyl-Heck reaction exhibits a high degree of functional group tolerance, accommodating ethers, halides, ketones, and esters, and is highly selective for monosubstituted alkenes, consistently yielding the E-vinyl silane (B1218182) isomer in high yields. nih.gov

Table 1: Examples of Silyl-Heck Reactions Producing Vinyl Silanes

| Alkene Substrate | Silylating Agent | Catalyst System | Product | Yield | Reference |

| 1-tert-butyl-4-vinylbenzene | Me3SiOTf | Ni(COD)2 / tBuPCy2 | (E)-(4-(tert-butyl)styryl)trimethylsilane | Modest | nih.gov |

| 4-tert-butylstyrene | Me3Si-Cl / LiI | Palladium / tBuPPh2 | (E)-(4-(tert-butyl)styryl)trimethylsilane | High | nih.gov |

| Styrene (B11656) Derivative | Triethylsilyl triflate | Nickel-based catalyst | Triethyl(styryl)silane | 65% | nih.gov |

| Styrene Derivative | Phenyldimethylsilyl triflate | Nickel-based catalyst | Phenyldimethyl(styryl)silane | Good | nih.gov |

| Styrene Derivative | Diphenylmethylsilyl triflate | Nickel-based catalyst | Diphenylmethyl(styryl)silane | Good | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Hydrosilylation Catalyzed by Transition Metals

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental and atom-economical method for synthesizing organosilicon compounds like this compound. sigmaaldrich.comwikipedia.org This reaction is most commonly catalyzed by transition metals, with platinum-based catalysts such as Speier's catalyst (H2PtCl6) and Karstedt's catalyst being historically significant. sigmaaldrich.comwikipedia.org These catalysts are highly effective but can be expensive and raise concerns about metal residues. nih.gov

The hydrosilylation of styrene with trimethylsilane (B1584522) (HSiMe3), often driven by platinum catalysts, typically results in anti-Markovnikov addition to yield this compound. However, the gaseous nature of trimethylsilane presents significant handling and safety challenges. pku.edu.cn This has spurred the development of alternative methods and catalysts.

Recent advancements have focused on catalysts based on more earth-abundant metals like iron, cobalt, and nickel. nih.gov For example, cobalt-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the anti-Markovnikov hydrosilylation of aliphatic alkenes. nih.gov Iron-based catalysts, particularly in combination with 1,10-phenanthroline (B135089) ligands, have also demonstrated good reactivity and selectivity for the hydrosilylation of styrenes. nih.gov

Beyond simply changing the metal center, research has explored alternative silicon sources. Hexamethyldisilane (B74624) has emerged as a safer, readily available substitute for trimethylsilane in a formal hydrotrimethylsilylation of styrenes, which can proceed without a transition-metal catalyst under basic conditions. pku.edu.cn

Catalytic Generation of Silicon Nucleophiles

The generation of silicon nucleophiles is a cornerstone for forming silicon-carbon bonds. wiley-vch.de Traditionally, this has been achieved through stoichiometric methods involving reactive alkali metals, which can limit functional group compatibility. wiley-vch.de Catalytic methods for generating silicon nucleophiles offer milder reaction conditions and unique selectivity. wiley-vch.de

One key strategy involves the activation of a Si-Si bond in disilanes. wiley-vch.de For instance, hexamethyldisilane can be activated by a base like cesium fluoride (B91410) (CsF) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to generate a silyl anion in situ. pku.edu.cn This silyl anion can then add to an alkene like styrene in an anti-Markovnikov fashion to form a carbanion, which is subsequently protonated by the solvent. pku.edu.cn The choice of solvent is critical, as it must be able to protonate the intermediate carbanion without quenching the initially formed silyl anion. pku.edu.cn

Another significant approach is the activation of silicon-boron bonds in silylboronates using copper alkoxide catalysts. wiley-vch.de This method provides access to copper-stabilized silicon nucleophiles under mild conditions. wiley-vch.de These catalytically generated silylcuprate species can then participate in various synthetic transformations. wiley-vch.de

Ligand Effects and Catalyst Design for this compound Reactivity

The design of catalysts, particularly the choice of ligands, plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. numberanalytics.com Ligands modify the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. numberanalytics.com

In silyl-Heck reactions, the phosphine (B1218219) ligand is crucial. For nickel-catalyzed reactions, a bulky phosphine ligand like tBuPCy2 has been shown to be effective. nih.gov In palladium-catalyzed systems, tBuPPh2 has been successfully employed. nih.gov The size of the silylating agent is also a critical factor; for instance, while triethylsilyl triflate reacts efficiently, the bulkier triisopropylsilyl triflate appears to be too large to participate in the nickel-catalyzed silyl-Heck reaction. nih.gov

In hydrosilylation reactions, the ligand can influence both the regioselectivity and stereoselectivity. For example, in the hydrosilylation of alkynes, Wilkinson's catalyst can yield trans products in polar solvents and cis isomers in non-polar media. sigmaaldrich.com The development of sterically hindered catalysts, such as those with bulky trialkylphosphine or N-heterocyclic carbene ligands, can enhance catalyst stability by preventing agglomeration of the active metal species. mdpi.com

Furthermore, the electronic nature of substituents on the styryl ring of this compound can influence its reactivity. Electron-donating groups can increase the nucleophilicity of the styryl group, enhancing its reactivity in processes like hydrosilylation. Conversely, electron-withdrawing groups can stabilize intermediates in other types of reactions.

Electrocatalytic and Photocatalytic Transformations

Electrocatalysis and photocatalysis have emerged as powerful and sustainable strategies for driving chemical transformations under mild conditions. rsc.orgrsc.org These methods offer unique pathways for generating reactive intermediates that can be difficult to access through conventional thermal methods. rsc.orgnih.gov

While specific examples detailing the direct electrocatalytic or photocatalytic transformation of this compound are still emerging, the principles of these fields are highly relevant. Electrocatalysis can generate highly reactive radical ions in a controlled manner, which could potentially be used to functionalize the styryl group or activate the silicon-carbon bond. rsc.org

Photoredox catalysis, which utilizes light to initiate redox reactions, has been widely applied to a variety of organic transformations. rsc.org This approach could be used to generate aryl radicals from precursors that could then react with this compound. nih.gov The development of new photocatalysts, including both metal complexes and organic dyes, continues to expand the scope of these reactions. rsc.orgbeilstein-journals.org For instance, aryl thianthrenium salts can be activated via an energy transfer mechanism using a metal-free photocatalyst, eliminating the need for external electron donors and enabling a range of C-H functionalization reactions. nih.gov Such strategies could conceivably be adapted for the functionalization of this compound.

Mechanistic Underpinnings of Catalytic Reactions Involving this compound

Understanding the mechanisms of catalytic reactions is crucial for optimizing existing processes and developing new ones. nih.gov For the silyl-Heck reaction, the proposed mechanism often involves the oxidative addition of the silylating agent to a low-valent metal center, followed by alkene insertion and subsequent β-hydride elimination or reductive elimination. nih.gov In the case of nickel-catalyzed reactions with silyl triflates, the process is notable as it does not require the in-situ generation of silyl iodides, suggesting a direct activation of the Si-OTf bond. nih.gov

The mechanism of transition-metal-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion into the metal-hydride or metal-silyl bond, and finally reductive elimination to give the product and regenerate the catalyst. wikipedia.org

In the base-promoted formal hydrotrimethylsilylation using hexamethyldisilane, mechanistic studies have detailed a polar pathway. pku.edu.cn This involves the in-situ generation of a silyl anion, which then adds to the styrene to form a carbanion. This carbanion is subsequently protonated by the DMSO solvent. pku.edu.cn DFT calculations have been instrumental in elucidating these pathways and understanding the crucial role of the solvent. pku.edu.cn

Theoretical and Computational Chemistry Studies of Styryltrimethylsilane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within styryltrimethylsilane and how this distribution governs its chemical reactivity. These methods provide quantitative data on molecular orbitals, charge distribution, and the energies of different electronic states, which are essential for predicting where and how the molecule will react.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are instrumental in predicting the transition states of reactions, which helps to rationalize and predict selectivity trends. For instance, DFT can be used to model how different substituents on the phenyl ring or silicon atom alter the electronic properties of the styryl group. Electron-donating groups, for example, can increase the nucleophilicity of the styryl moiety, enhancing its reactivity in certain reactions. oup.com

DFT energy profiles have been successfully used to unravel the reaction mechanisms of related organosilicon compounds. diva-portal.org The theory is also applied to calculate various molecular properties that influence reactivity, such as bond polarization and dipole moments, which are known to differ significantly between silicon compounds and their carbon analogues. researchgate.net In the context of reaction mechanisms, DFT calculations can help to understand disagreements between expected and observed outcomes in organic reactions by analyzing the underlying error sources in the theoretical models themselves. chemrxiv.org

Ab initio molecular orbital methods are based on first principles, without the use of empirical parameters, offering a higher level of theory. While computationally more demanding than DFT, they provide benchmark-quality data on structure and energetics. Studies on vinylsilane, a close structural analogue of this compound, provide significant insight. Ab initio UHF calculations (3-21G basis set) on the vinylsilane cation radical revealed that the molecule has a twisted equilibrium structure, with a C-C twist angle of 29°. oup.com The energy barrier to planarization was calculated to be approximately 1 kcal/mol, indicating that the twisted form is the more stable conformation for the radical cation. oup.com

These ab initio studies are crucial for understanding the fundamental steps in reactions involving silyl-substituted ethylenes, such as their behavior in plasma processes. aip.org Furthermore, comparing ab initio results with experimental data or DFT calculations helps to validate the accuracy of the computational methods used. nih.gov

| Property | Value | Method/Basis Set | Source |

| Vinylsilane Cation Radical | |||

| Equilibrium Twist Angle | 29° | Ab initio UHF/3-21G | oup.com |

| Planarization Barrier | ~1 kcal/mol | Ab initio UHF/3-21G | oup.com |

Table 1: Selected ab initio calculated properties for the vinylsilane cation radical, a structural analogue of the this compound cation radical.

Mapping Reaction Pathways and Transition States

A central goal of computational chemistry is to map the entire energy landscape of a chemical reaction, identifying the most favorable pathways from reactants to products. This involves locating energy minima (reactants, products, intermediates) and first-order saddle points (transition states). biorxiv.org Modern computational strategies automate this process by combining quantum chemical calculations with sophisticated search algorithms and network analysis. nih.govrsc.org

For reactions involving organosilanes, computational studies can model potential pathways on surfaces, such as the reaction of functional groups with a silicon substrate. researchgate.net These models calculate the geometries and energies of reactants, transition states, and products, providing a step-by-step view of the reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the intended reactants and products. biorxiv.org Machine learning is also emerging as a powerful tool to predict transition state structures rapidly, trained on large databases of quantum chemically calculated reactions. researchgate.net

Conformational Analysis and Energy Landscapes

The energy landscape perspective describes a molecule's dynamics as movement across a high-dimensional surface where valleys represent stable or metastable conformational states. frontiersin.orgarxiv.org Computational methods like molecular dynamics (MD) simulations can be used to sample these conformations. The resulting trajectories can then be analyzed using techniques such as principal component analysis (PCA) to identify the most significant motions and classify the distinct conformational families. nih.gov For organosilicon compounds, the introduction of the larger silicon atom can lead to unique, stable conformations that are not accessible to their carbon counterparts, a factor that critically influences their chemical and biological properties. nih.gov

Comparative Computational Studies of Silicon and Carbon Analogues

Comparing this compound with its all-carbon analogue, 4,4-dimethyl-1-phenyl-1-pentene, through computational studies highlights the unique properties imparted by the silicon atom. Silicon is more electropositive and has a larger covalent radius than carbon, leading to significant differences in bond lengths, bond angles, and bond polarity. researchgate.netnih.gov

These fundamental differences have profound chemical consequences. For example, the Si-C bond is longer and more polarized than a C-C bond. The Si-H bond has the opposite polarity (Siδ+–Hδ-) compared to a C-H bond (Cδ-–Hδ+). nih.gov Computational studies can quantify these differences, providing insight into the varied reactivity. For instance, the greater susceptibility of Si-C bonds to cleavage under certain conditions compared to C-C bonds can be explained by calculated bond energies and reaction barriers. nih.gov Studies on C/Si analogues of other molecules have demonstrated that this atomic substitution can lead to different degradation mechanisms and rates, a phenomenon that can be explored and explained with DFT energy profiles. diva-portal.orgresearchgate.net

| Property | Carbon (C) | Silicon (Si) | Source |

| Covalent Radius (pm) | 77 | 117 | nih.gov |

| Electronegativity (Pauling) | 2.55 | 1.90 | nih.gov |

| X-H Bond Polarity | Cδ-–Hδ+ | Siδ+–Hδ- | nih.gov |

| X-O Bond Energy (kJ/mol) | ~358 | ~452 | nih.gov |

| X-C Bond Energy (kJ/mol) | ~346 | ~318 | nih.gov |

Table 2: A comparison of fundamental atomic and bond properties for carbon and silicon, which are used in computational models to explain the differing reactivity of their respective analogues.

Predictive Modeling for Novel Reactivity and Selectivity

A major frontier in computational chemistry is the development of models that can accurately predict the outcome of unknown reactions. cecam.org This involves moving beyond case-by-case analysis to create general, quantitative models for reactivity and selectivity. nih.gov For this compound, this could involve predicting its performance in reactions like cross-metathesis or its regioselectivity in electrophilic additions.

These predictive models are often built using data from quantum chemical calculations. By computing descriptors for a range of substrates, researchers can use statistical methods and machine learning to build quantitative structure-activity relationships (QSAR) or quantitative structure-selectivity relationships (QSSR). researchgate.netnih.gov These models can identify the key molecular features—be they steric or electronic—that govern a reaction's outcome. This approach not only enables the prediction of performance for new substrates but also provides deeper mechanistic insights, accelerating the discovery and optimization of new chemical reactions. dtic.milrsc.org

Future Research Directions and Advanced Methodologies in Styryltrimethylsilane Research

Exploration of Novel Catalytic Systems for Styryltrimethylsilane Transformations

The transformation of this compound into more complex molecules heavily relies on catalytic processes. While palladium-based catalysts have been instrumental, the future lies in the development of more sustainable, efficient, and selective catalytic systems. researchgate.netaist.go.jp Research is increasingly focused on abundant and less expensive 3d transition metals like iron, cobalt, and nickel, which show promise in activating unreactive chemical bonds and offering alternative reaction pathways. aist.go.jp

Key areas for future investigation include:

Low-Cost Transition Metal Catalysis: The high cost of precious metals like platinum, traditionally used in hydrosilylation reactions, necessitates the exploration of cheaper alternatives. mdpi.com Iron, for instance, is being investigated in cooperative catalyst systems that are environmentally benign and efficient for reactions such as the ring-opening of epoxides. rsc.org

Organocatalysis: The development of metal-free catalytic systems is a significant goal for sustainable chemistry. Recent breakthroughs, such as the use of chiral Brønsted acids and IDPi catalysts for asymmetric synthesis involving organosilanes, pave the way for new enantioselective transformations of this compound. frontiersin.org

Photocatalysis and Electrocatalysis: These methods offer green alternatives to traditional thermal reactions. The use of light or electricity to drive chemical reactions can lead to unique reactivity and selectivity, and their application to this compound transformations is a promising research avenue. frontiersin.org

A comparative look at emerging catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages for this compound Transformations | Representative Metal/Catalyst |

| 3d Transition Metals | Lower cost, higher abundance, unique reactivity. aist.go.jp | Iron (Fe), Cobalt (Co), Nickel (Ni) |

| Organocatalysis | Metal-free, reduced toxicity, potential for high enantioselectivity. frontiersin.org | Chiral Brønsted acids, N-heterocyclic carbenes (NHCs) |

| Photocatalysis | Mild reaction conditions, use of renewable energy source (light). | Ruthenium (Ru) or Iridium (Ir) complexes |

| Electrocatalysis | Avoids use of chemical oxidants/reductants, precise control over reaction potential. frontiersin.org | Cobalt (Co) complexes |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Future applications in this domain include:

Reaction Prediction and Optimization: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of this compound transformations with high accuracy. arxiv.orgneurips.cc These models can help chemists identify optimal reaction conditions, such as catalyst, solvent, and temperature, thereby minimizing the need for extensive experimental screening. unive.it

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to target molecules starting from this compound. iktos.ai These platforms can analyze millions of potential reactions to identify the most promising routes based on factors like yield, cost, and sustainability.

Autonomous Laboratories: The synergy of AI with robotic systems enables the creation of autonomous labs that can design, execute, and analyze experiments with minimal human intervention. wiley.comiktos.ai This approach can significantly accelerate the pace of research in this compound chemistry.

The impact of AI and ML on synthetic chemistry is summarized in the following table:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Algorithms that learn from data to predict reaction outcomes, yields, and selectivity. arxiv.orgneurips.cc | Faster optimization of reaction conditions, reducing time and resource consumption. unive.it |

| Retrosynthesis Software | AI platforms that design synthetic routes to target molecules from available starting materials. iktos.ai | Discovery of novel and more efficient ways to synthesize complex molecules from this compound. |

| Automated Synthesis | Robotic platforms controlled by AI that can perform chemical reactions and analysis. wiley.com | High-throughput screening of reaction conditions and rapid synthesis of new this compound derivatives. |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. Advanced spectroscopic techniques are providing unprecedented insights into the transient intermediates and complex reaction pathways involved in this compound transformations. nih.govnih.gov

Future research will likely leverage the following techniques:

In Situ and Operando Spectroscopy: Techniques like Raman and time-resolved infrared (IR) spectroscopy allow for the real-time monitoring of catalytic reactions as they occur. unipr.itrsc.org This provides direct evidence of reaction intermediates and helps to elucidate the catalytic cycle.

Advanced Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) are highly sensitive for detecting charged intermediates in reaction mixtures. nih.gov When coupled with ion mobility or ion spectroscopy, it can provide structural information about these fleeting species.

Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard characterization tools, ²⁹Si NMR offers direct insight into the electronic environment of the silicon atom in this compound and its derivatives. researchgate.netresearchgate.net Advanced 2D NMR techniques can reveal through-bond and through-space correlations, aiding in the structural elucidation of complex products and intermediates. researchgate.net

The application of these techniques is highlighted below:

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Time-Resolved IR/Raman | Structural information on short-lived reaction intermediates. unipr.itrsc.org | Elucidation of catalytic cycles in real-time. |

| ESI-Mass Spectrometry | Detection and characterization of charged intermediates. nih.gov | Identification of key species in ionic reaction pathways. |

| ²⁹Si NMR Spectroscopy | Direct probing of the silicon center's chemical environment. researchgate.netresearchgate.net | Understanding electronic effects and bonding changes at the silicon atom during reactions. |

Development of Silicon-Based Functional Materials

This compound is a valuable monomer for the synthesis of advanced silicon-containing polymers and materials. The unique properties of organosilicon polymers, such as high thermal stability and hydrophobicity, make them suitable for a wide range of applications. nih.gov

Future research in this area will focus on:

Novel Polymer Architectures: The polymerization of this compound and its derivatives can lead to the creation of polymers with novel architectures, such as block copolymers and dendrimers. rsc.orgoclc.org These materials can exhibit unique self-assembly properties, making them useful for applications in nanotechnology and materials science. rsc.org

Functional Polymers: By incorporating specific functional groups into the this compound monomer, polymers with tailored properties can be synthesized. specificpolymers.comrsc.orgnih.gov For example, the introduction of photoactive or biocompatible moieties could lead to materials for use in electronics or biomedical devices. publish.csiro.au

High-Performance Materials: The silicon content in polymers derived from this compound can enhance their thermal and mechanical properties. google.com This makes them attractive for applications requiring robust materials, such as heat-resistant coatings and advanced composites.

The potential applications of this compound-based polymers are diverse:

| Polymer Type | Potential Properties | Example Application |

| Block Copolymers | Self-assembly into ordered nanostructures. rsc.org | Nanopatterning for microelectronics. |

| Functionalized Polymers | Tailored chemical and physical properties. specificpolymers.comrsc.org | Drug delivery systems, sensors. |

| Heat-Resistant Polymers | High thermal and oxidative stability. google.com | Aerospace components, high-performance coatings. |

Transdisciplinary Approaches in Organosilicon Chemistry Research

The complexity of modern scientific challenges necessitates a move away from siloed research towards more integrated and transdisciplinary approaches. aist.go.jpcancer.gov Research on this compound can greatly benefit from collaborations between synthetic chemists, material scientists, computational chemists, and chemical engineers. researchgate.netaist.go.jp

Future progress will be driven by:

Academia-Industry Collaborations: Partnerships between academic research groups and industrial partners can accelerate the translation of fundamental discoveries into practical applications. nedo.go.jp

Integration of Theory and Experiment: A close feedback loop between computational modeling and experimental work can lead to a deeper understanding of reaction mechanisms and material properties, enabling more rational design strategies.

Global Research Networks: International collaborations can bring together diverse expertise and resources to tackle complex problems in organosilicon chemistry.

New Methodologies for Research Synthesis and Data Integration

The exponential growth of scientific literature and data presents both an opportunity and a challenge. New methodologies are needed to effectively synthesize this vast amount of information and extract meaningful insights. epa.goviuc.edu.tr

Key developments in this area include:

Chemical Databases and Informatics: The development of comprehensive and well-curated chemical databases is essential for data-driven research. mdpi.com These databases, when combined with powerful search and analysis tools, can help researchers identify trends, make connections, and generate new hypotheses.

Data-Driven Materials Discovery: By integrating experimental and computational data, machine learning models can be used to predict the properties of new materials, accelerating the discovery of novel silicon-based functional materials derived from this compound. acs.org

Automated Literature Analysis: AI-powered tools are being developed to automatically extract and synthesize information from scientific publications, helping researchers to stay abreast of the latest developments and identify new research directions. chimia.ch

Q & A

Basic: What safety protocols are critical when handling Styryltrimethylsilane in laboratory settings?

Answer:

- PPE Requirements : Use NIOSH/EN 166-certified safety glasses and face shields to prevent eye exposure. Nitrile gloves (≥0.11 mm thickness) are recommended for skin protection; inspect gloves for defects before use and dispose of contaminated gloves properly .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. This compound’s stability under standard conditions (per silane analogs) reduces explosion risks, but volatile byproducts may require scrubbing .

- Decontamination : Wash hands with soap and water after handling. Contaminated surfaces should be cleaned with ethanol or isopropanol .

Basic: How can researchers characterize the purity of this compound using spectroscopic methods?

Answer:

- NMR Analysis : Compare H and C NMR spectra with literature data for trimethylsilyl-containing analogs (e.g., tris(trimethylsilyl)methyl compounds). Peaks for Si–CH groups typically appear at δ 0.1–0.3 ppm in H NMR .

- GC-MS : Use gas chromatography-mass spectrometry to detect volatile impurities. Calibrate retention times against reference standards (e.g., TTMSS) .

- Elemental Analysis : Verify silicon content via inductively coupled plasma (ICP) spectroscopy, targeting ≥97% purity .

Advanced: How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

Answer:

- Contradiction Analysis Framework :

- Variable Isolation : Systematically test parameters (e.g., catalyst loading, solvent polarity) to identify outliers .

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR kinetics, DFT calculations) .

- Replication : Repeat experiments under identical conditions to confirm reproducibility, noting deviations in glovebox O/HO levels .

- Variable Isolation : Systematically test parameters (e.g., catalyst loading, solvent polarity) to identify outliers .

- Case Study : Discrepancies in Pd-catalyzed coupling yields may arise from trace moisture deactivating catalysts. Use molecular sieves or rigorously dried solvents .

Advanced: What methodological considerations are critical for studying the thermal stability of this compound?

Answer:

- Experimental Design :

- Data Interpretation : Compare thermal profiles with analogous compounds (e.g., TTMSS) to identify steric or electronic stabilization effects .

Basic: What are the optimal storage conditions for this compound?

Answer:

- Temperature : Store at 2–8°C in amber glass bottles to prevent photodegradation.

- Atmosphere : Use argon or nitrogen headspace to minimize oxidation .

- Container Compatibility : Avoid polypropylene containers; use PTFE-lined caps to prevent leaching .

Advanced: How does the steric bulk of trimethylsilyl groups influence this compound’s reactivity?

Answer:

- Steric Effects :

- Case Study : In allylation reactions, steric hindrance reduces side-product formation by 20–40% .

Basic: What solvent systems are compatible with this compound in organometallic syntheses?

Answer:

- Polar Aprotic Solvents : THF, DMF, and DMSO are ideal for Pd-catalyzed reactions. Avoid protic solvents (e.g., MeOH) to prevent premature hydrolysis .

- Low-Temperature Stability : Test solubility in hexane/toluene mixtures (–78°C to 25°C) for cryogenic applications .

Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.